![molecular formula C24BF20- B1229283 Tetrakis(pentafluorophenyl)borate](/img/structure/B1229283.png)
Tetrakis(pentafluorophenyl)borate
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Description
Tetrakis(pentafluorophenyl)borate, also known as this compound, is a useful research compound. Its molecular formula is C24BF20- and its molecular weight is 679 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
1.1. Olefin Polymerization
Tetrakis(pentafluorophenyl)borate serves as a cocatalyst in olefin polymerization processes. It is known for its ability to activate metallocene and half-metallocene catalysts, enhancing their efficiency in producing polymers. Recent studies highlight the effectiveness of ammonium this compound in activating these catalysts, which has led to improvements in polymerization rates and product quality .
Table 1: Comparison of Cocatalysts in Olefin Polymerization
Cocatalyst | Activation Efficiency | Applications |
---|---|---|
Methylaluminoxane (MAO) | High | General olefins |
Ammonium this compound | Moderate | Specialty polymers |
This compound | High | High-performance polymers |
1.2. Ziegler-Natta Catalysts
The derivatives of this compound are also utilized in the preparation of Ziegler-Natta catalysts for olefin polymerization. These catalysts are crucial for producing polyethylene and polypropylene with specific properties tailored for various applications .
Material Science Applications
2.1. Organic Field-Effect Transistors (OFETs)
This compound has been incorporated into organic field-effect transistors, where it functions as an additive to enhance device performance. Its role as an organic salt improves charge transport properties, leading to better electrical characteristics .
Case Study: Performance Enhancement in OFETs
- Objective: Investigate the impact of this compound on OFET performance.
- Findings: The inclusion of this compound resulted in a 30% increase in mobility and improved stability under operational conditions.
2.2. Solar Cell Efficiency
Recent research indicates that doping interfacial layers with this compound can significantly improve the power conversion efficiencies of single-crystal perovskite solar cells. This enhancement is attributed to better charge carrier dynamics and reduced recombination losses .
Synthesis and Preparation Methods
The synthesis of this compound involves several methods, including:
- Direct Reaction with Pentafluorobenzene: A method using pentafluorobenzene and organometallic reagents to produce high-purity derivatives efficiently .
- Bromine-Metal Exchange Reactions: Utilizing bromopentafluorobenzene as a precursor to generate reactive intermediates that subsequently react with boron compounds to form this compound derivatives .
Properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33/q-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNYMXQLNNMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.